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Decanoyl-L-carnitine chloride

Cat. No.: B10795786
M. Wt: 351.9 g/mol
InChI Key: KETNUEKCBCWXCU-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Classification as a Medium-Chain Acylcarnitine Ester

Acylcarnitines are broadly categorized based on the length of their fatty acid chain. Decanoyl-L-carnitine, with its ten-carbon acyl chain derived from decanoic acid, is classified as a medium-chain acylcarnitine (MCAC). hmdb.canih.govrsu.lv This classification places it between short-chain acylcarnitines (C2-C5) and long-chain acylcarnitines (C13-C20). rsu.lv

Medium-chain acylcarnitines are generally less abundant than short-chain varieties. hmdb.carsu.lv They are formed either through the esterification of L-carnitine with medium-chain fatty acids or via the peroxisomal metabolism of longer-chain fatty acids. hmdb.carsu.lv The synthesis of medium-chain acylcarnitines like decanoylcarnitine (B1670086) in peroxisomes is primarily handled by the enzyme carnitine octanoyltransferase (CrOT). hmdb.ca

PropertyValueSource
Synonyms Capryl-L-carnitine chloride, CAR 10:0, C10:0 Carnitine, L-Carnitine decanoyl ester, L-Decanoylcarnitine, (-)-Decanoylcarnitine caymanchem.comchemimpex.comglpbio.com
Molecular Formula C17H34ClNO4 chemimpex.comscbt.com
Molecular Weight 351.9 g/mol chemimpex.com
Appearance Free flowing white crystalline powder chemimpex.com
Purity ≥ 98% (TLC) chemimpex.com
Storage Conditions ≤ 4 °C chemimpex.com

Fundamental Role of Acylcarnitines in Intermediary Metabolism

Acylcarnitines, including Decanoyl-L-carnitine, are pivotal to intermediary metabolism, the integrated network of biochemical reactions that process nutrients for energy, synthesis of new molecules, and elimination of waste products. nih.govcreative-proteomics.com Their primary and most well-understood function is the transport of fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs to generate energy in the form of ATP. nih.govcreative-proteomics.commetwarebio.com

This transport mechanism, known as the carnitine shuttle, is crucial because fatty acyl-CoA molecules, the activated form of fatty acids, cannot directly cross the inner mitochondrial membrane. creative-proteomics.com Carnitine acyltransferases facilitate the reversible transfer of the acyl group from coenzyme A (CoA) to carnitine, forming an acylcarnitine ester. nih.gov This ester is then transported across the mitochondrial membrane.

Beyond their role as "energy couriers," acylcarnitines are involved in several other critical metabolic processes: metwarebio.com

Modulation of Intracellular Coenzyme A Pools: By binding to acyl groups, carnitine helps to maintain a balance between free and acylated coenzyme A, which is essential for numerous metabolic pathways.

Detoxification: Acylcarnitines play a role in removing excess and potentially toxic acyl groups from the mitochondria. metwarebio.com This is particularly important in conditions of metabolic stress or in certain inherited metabolic disorders where the accumulation of specific acyl-CoAs can be detrimental. metwarebio.com

Metabolic Regulation: Altered levels of various acylcarnitines can serve as indicators of metabolic dysfunction and are associated with a range of conditions, including metabolic disorders, cardiovascular diseases, and neurological conditions. metwarebio.com The study of acylcarnitine profiles is an active area of research for identifying biomarkers and understanding disease pathogenesis. hmdb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34ClNO4 B10795786 Decanoyl-L-carnitine chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H34ClNO4

Molecular Weight

351.9 g/mol

IUPAC Name

[(2R)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1

InChI Key

KETNUEKCBCWXCU-XFULWGLBSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

Endogenous Biosynthesis and Catabolism of Decanoyl L Carnitine

De Novo Formation Pathways

The formation of decanoyl-L-carnitine can occur through two primary pathways: the direct esterification of L-carnitine and the chain shortening of longer acylcarnitine molecules within peroxisomes.

Carnitine Esterification Mechanisms

The primary mechanism for the formation of decanoyl-L-carnitine is the reversible esterification of L-carnitine with decanoyl-CoA. proteopedia.orgresearchgate.net This reaction is catalyzed by a family of enzymes known as carnitine acyltransferases. proteopedia.orgnih.gov These enzymes facilitate the transfer of an acyl group from coenzyme A (CoA) to the hydroxyl group of L-carnitine, forming an acylcarnitine and releasing free CoA. proteopedia.orgontosight.ai This process is crucial for transporting fatty acids across the inner mitochondrial membrane, which is impermeable to both free fatty acids and their CoA esters. nih.gov

The general reaction is as follows:

Decanoyl-CoA + L-carnitine ↔ Decanoyl-L-carnitine + CoA

This esterification allows the acyl group to be shuttled into the mitochondrial matrix, where it can undergo beta-oxidation for energy production. ontosight.ainih.gov

Peroxisomal Chain Shortening of Longer Acylcarnitines

Peroxisomes are cellular organelles involved in the metabolism of various lipids, including the chain-shortening of very long-chain fatty acids. nih.govsigmaaldrich.com Longer-chain acyl-CoAs can be metabolized within peroxisomes, resulting in the production of shorter-chain acyl-CoAs, including decanoyl-CoA. nih.gov Peroxisomes contain carnitine acyltransferases, such as carnitine octanoyltransferase (CrOT), which can then esterify these newly formed medium-chain acyl-CoAs to carnitine. nih.govnih.gov This process allows for the transport of these shortened acyl groups out of the peroxisome as acylcarnitines, which can then be further metabolized in the mitochondria. nih.govnih.gov For instance, the breakdown of a longer acylcarnitine can yield decanoylcarnitine (B1670086), which is then available for mitochondrial energy production. hmdb.cahmdb.ca

Enzymatic Catalysis in Decanoyl-L-Carnitine Turnover

The synthesis and breakdown of decanoyl-L-carnitine are tightly regulated by specific enzymes that exhibit varying degrees of substrate specificity.

Specificity and Activity of Carnitine Octanoyltransferase (CrOT)

Carnitine octanoyltransferase (CrOT), also known as carnitine medium-chain acyltransferase, is a key enzyme in the metabolism of medium-chain fatty acids. creative-enzymes.comnih.gov As its name suggests, it shows optimal activity with acyl-CoAs of medium chain length, such as those with 6 or 8 carbons. creative-enzymes.com However, its activity extends to a broader range of acyl-CoAs, including decanoyl-CoA. hmdb.ca CrOT is localized in peroxisomes and is responsible for the formation of medium-chain acylcarnitines, including decanoyl-L-carnitine, within this organelle. nih.govnih.govhmdb.ca The enzyme catalyzes the reversible transfer of the decanoyl group from decanoyl-CoA to L-carnitine. researchgate.net Research has shown that CrOT can act on a variety of acyl-CoA substrates. nih.gov

Table 1: Substrate Specificity of Carnitine Octanoyltransferase (CrOT)

Acyl-CoA SubstrateRelative Activity of CrOT
Acetyl-CoALow
Butyryl-CoAModerate
Hexanoyl-CoAHigh
Octanoyl-CoAOptimal
Decanoyl-CoAModerate-High

This table is a simplified representation based on the general understanding of CrOT's substrate preference. Actual kinetic values can vary based on experimental conditions.

Broader Acyltransferase Family Involvement

The carnitine acyltransferase family includes several enzymes with overlapping substrate specificities. proteopedia.orgnih.gov Besides CrOT, other acyltransferases can also contribute to the metabolism of decanoyl-L-carnitine. Carnitine acetyltransferase (CrAT) primarily acts on short-chain acyl-CoAs but can exhibit some activity towards medium-chain substrates. proteopedia.orgresearchgate.net Conversely, carnitine palmitoyltransferases (CPTs), which are mainly involved in long-chain fatty acid transport, may also have some limited capacity to handle medium-chain acylcarnitines. proteopedia.orgontosight.ai The interplay between these different enzymes ensures the efficient processing of a wide spectrum of fatty acids within the cell. researchgate.net

Homeostatic Regulation of Intracellular and Extracellular Levels

The balance of intracellular and extracellular levels of decanoyl-L-carnitine is crucial for normal cellular function. nih.gov This homeostasis is maintained through a dynamic interplay of synthesis, transport, and degradation processes. The body's carnitine pool, which includes free carnitine and its various acyl esters, is distributed between intracellular and extracellular compartments. nih.gov

The concentration of acylcarnitines, including decanoyl-L-carnitine, is regulated by the availability of substrates (L-carnitine and decanoyl-CoA) and the activity of carnitine acyltransferases. researchgate.netnih.gov Disturbances in this balance can lead to an accumulation of acylcarnitines. For example, in certain metabolic disorders, the inefficient beta-oxidation of fatty acids can cause an increase in the levels of specific acylcarnitines. healthmatters.io The transport of acylcarnitines across cellular and mitochondrial membranes is mediated by specific transporters, such as the carnitine/acylcarnitine translocase (CACT), which plays a vital role in maintaining the appropriate distribution of these molecules. nih.govsigmaaldrich.com The regulation of these transporters and enzymes ensures that the cell can adapt to changing energy demands and substrate availability, thereby maintaining metabolic homeostasis. nih.govnih.gov

Molecular and Cellular Mechanisms of Decanoyl L Carnitine Action

Contribution to Mitochondrial Fatty Acid β-Oxidation

Mitochondrial fatty acid β-oxidation is a critical catabolic process that breaks down fatty acids to produce acetyl-CoA, a key molecule in cellular energy production. Decanoyl-L-carnitine plays a significant role in this pathway, primarily through its interaction with the carnitine shuttle system.

Dynamics of the Carnitine Shuttle System

The carnitine shuttle system is responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. nih.govfiveable.me This transport is essential because the inner mitochondrial membrane is impermeable to long-chain fatty acids. nih.gov The shuttle involves a series of coordinated steps facilitated by three key proteins. mhmedical.comnih.gov

Located on the outer mitochondrial membrane, Carnitine Palmitoyltransferase 1 (CPT1) is the rate-limiting enzyme of the carnitine shuttle. patsnap.comwikipedia.orgplos.org It catalyzes the initial step of fatty acid transport into the mitochondria by converting long-chain fatty acyl-CoAs into their corresponding acylcarnitine esters. nih.govpatsnap.comwikipedia.org This reaction involves the transfer of the acyl group from coenzyme A (CoA) to L-carnitine. wikipedia.orgyoutube.com CPT1 activity is subject to allosteric regulation, notably by malonyl-CoA, which inhibits the enzyme and thus controls the rate of fatty acid oxidation. mhmedical.complos.org Studies have shown that decanoylcarnitine (B1670086) can influence CPT1 activity, thereby modulating the entry of fatty acids into the mitochondria for oxidation. nih.gov

Once formed, the acylcarnitine, such as decanoyl-L-carnitine, is transported across the inner mitochondrial membrane by the carnitine/acylcarnitine translocase (CACT), also known as carnitine-acylcarnitine carrier (CAC). nih.govmhmedical.comnih.govtexas.govmedlineplus.govorpha.nethrsa.gov This transporter functions as an antiporter, exchanging an acylcarnitine molecule from the intermembrane space for a free carnitine molecule from the mitochondrial matrix. nih.govnih.gov The functionality of CACT is crucial for maintaining the supply of fatty acids for β-oxidation and for recycling carnitine back to the cytoplasm. nih.govmhmedical.com

After translocation into the mitochondrial matrix, the acylcarnitine is acted upon by Carnitine Palmitoyltransferase 2 (CPT2), which is located on the inner surface of the inner mitochondrial membrane. nih.govmhmedical.comnih.govnih.gov CPT2 catalyzes the reverse reaction of CPT1, converting the acylcarnitine back into its corresponding acyl-CoA and releasing free carnitine. nih.govnih.govyoutube.com This regenerated acyl-CoA, such as decanoyl-CoA, can then enter the β-oxidation spiral to be broken down into acetyl-CoA units. nih.gov The free carnitine is then transported back to the intermembrane space by CACT to be used for another round of fatty acid transport. mhmedical.com

Role in Peroxisomal Oxidative Metabolism

While mitochondria are the primary site for the oxidation of short- and medium-chain fatty acids, peroxisomes are involved in the β-oxidation of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids. nih.govyoutube.com Peroxisomal β-oxidation is a chain-shortening process, and the resulting medium-chain acyl-CoAs are often transported to the mitochondria for complete oxidation. embopress.org

Carnitine plays a role in the transport of these acyl groups from the peroxisome to the mitochondrion. nih.gov Peroxisomes contain carnitine acyltransferases, such as carnitine octanoyltransferase (COT) and carnitine acetyltransferase (CAT), which can convert acyl-CoAs to their corresponding acylcarnitines. nih.gov Research indicates that inhibitors of mitochondrial CPT1, including (+)-decanoylcarnitine, can lead to an increase in peroxisomal fatty acid oxidation. nih.gov This suggests a metabolic interplay between the two organelles, where a blockage in mitochondrial entry can redirect fatty acids towards peroxisomal pathways. nih.gov The resulting acylcarnitines, including decanoyl-L-carnitine, can then be shuttled to the mitochondria for further metabolism. embopress.org

Interactive Data Table: Enzymes of the Carnitine Shuttle

EnzymeLocationFunctionSubstratesProducts
Carnitine Palmitoyltransferase 1 (CPT1) Outer mitochondrial membraneCatalyzes the initial step of long-chain fatty acid transport into mitochondria. nih.govpatsnap.comwikipedia.orgLong-chain acyl-CoA, L-carnitineLong-chain acylcarnitine, Coenzyme A wikipedia.orgyoutube.com
Carnitine/Acylcarnitine Translocase (CACT) Inner mitochondrial membraneTransports acylcarnitines into the mitochondrial matrix in exchange for free carnitine. nih.govmhmedical.comnih.govAcylcarnitine, CarnitineCarnitine, Acylcarnitine
Carnitine Palmitoyltransferase 2 (CPT2) Inner mitochondrial membraneConverts acylcarnitines back to acyl-CoAs within the mitochondrial matrix. nih.govmhmedical.comnih.govnih.govAcylcarnitine, Coenzyme AAcyl-CoA, L-carnitine nih.govyoutube.com

Interactive Data Table: Peroxisomal Carnitine Acyltransferases

EnzymeLocationFunctionSubstratesProducts
Carnitine Octanoyltransferase (COT) PeroxisomesConverts medium-chain acyl-CoAs to acylcarnitines for transport. nih.govMedium-chain acyl-CoA, L-carnitineMedium-chain acylcarnitine, Coenzyme A
Carnitine Acetyltransferase (CAT) Peroxisomes, MitochondriaConverts short-chain acyl-CoAs (e.g., acetyl-CoA) to acylcarnitines. nih.govAcetyl-CoA, L-carnitineAcetyl-L-carnitine, Coenzyme A

Decanoyl-L-Carnitine as a Regulator of Cellular Bioenergetics

Decanoyl-L-carnitine, an acyl ester of L-carnitine, plays a significant role in cellular energy homeostasis. nih.gov As a medium-chain acylcarnitine, its primary function is linked to the metabolism of fatty acids, which are a major energy source for the body. hmdb.cayoutube.com

Decanoyl-L-carnitine is fundamentally involved in the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnih.gov Its main role is to facilitate the transport of a ten-carbon fatty acid (decanoic acid) from the cytoplasm into the mitochondrial matrix. hmdb.ca This transport is crucial because fatty acid oxidation, or beta-oxidation, which generates substantial amounts of ATP, occurs within the mitochondria. youtube.comnih.gov

The process begins when decanoic acid is activated in the cytoplasm, forming decanoyl-CoA. For transport across the inner mitochondrial membrane, which is impermeable to acyl-CoA molecules, the decanoyl group is transferred from CoA to L-carnitine, a reaction catalyzed by carnitine acyltransferases. nih.govresearchgate.net The resulting decanoyl-L-carnitine is then shuttled into the mitochondrial matrix by the carnitine-acylcarnitine translocase. youtube.comresearchgate.net Once inside, the decanoyl group is transferred back to a mitochondrial CoA molecule, reforming decanoyl-CoA and releasing free L-carnitine. youtube.comresearchgate.net This newly formed decanoyl-CoA can then enter the beta-oxidation spiral. Each round of beta-oxidation produces acetyl-CoA, NADH, and FADH2, which directly feed into the Krebs cycle and the electron transport chain, leading to significant ATP synthesis. youtube.comnih.gov Therefore, the availability of decanoyl-L-carnitine directly influences the rate at which decanoic acid can be utilized for energy production, thereby impacting cellular ATP levels.

Table 1: Bioenergetic Effects of Decanoyl-L-Carnitine

Mechanism Description Outcome
Fatty Acid Transport Facilitates the transport of decanoic acid across the inner mitochondrial membrane. hmdb.caresearchgate.netIncreased availability of fatty acids for mitochondrial beta-oxidation.
Substrate for Beta-Oxidation Delivers the decanoyl group to the mitochondrial matrix, where it is converted to decanoyl-CoA. youtube.comresearchgate.netProvision of substrate for the beta-oxidation pathway.
ATP Synthesis The products of beta-oxidation (acetyl-CoA, NADH, FADH2) enter the Krebs cycle and oxidative phosphorylation. nih.govEnhanced production of cellular ATP. nih.gov

The transport of fatty acids into the mitochondria, mediated by the carnitine shuttle system, is a critical step that fuels mitochondrial respiration. nih.gov Decanoyl-L-carnitine, by delivering its acyl group to the mitochondrial matrix, provides the necessary substrate for beta-oxidation. researchgate.net The products of this process, particularly the reducing equivalents NADH and FADH2, are essential electron donors for the mitochondrial respiratory chain (also known as the electron transport chain).

These electrons are passed along a series of protein complexes embedded in the inner mitochondrial membrane, ultimately reducing molecular oxygen to water. This electron flow is coupled with the pumping of protons from the matrix to the intermembrane space, creating an electrochemical gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP. By ensuring a steady supply of acyl-CoAs for beta-oxidation, decanoyl-L-carnitine helps maintain the flux of reducing equivalents to the respiratory chain, thereby supporting and potentially enhancing the rate of mitochondrial respiration and oxidative phosphorylation. nih.govnih.gov The accumulation of acylcarnitines can be an indicator of mitochondrial dysfunction and impaired fatty acid metabolism. nih.gov

Molecular Signaling Modulated by Decanoyl-L-Carnitine

Beyond its direct role in bioenergetics, decanoyl-L-carnitine can influence cellular function by modulating key signaling pathways involved in lipid metabolism.

Peroxisome proliferator-activated receptors (PPARs) are transcription factors that regulate the expression of genes involved in various metabolic processes, including fatty acid metabolism. nih.gov The isoform PPARα is considered a primary lipid sensor in the cell. nih.gov When activated by ligands, such as fatty acids or their derivatives, PPARα forms a heterodimer with the retinoid X receptor (RXR). nih.gov This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov

This binding event initiates the transcription of a suite of genes that encode for proteins involved in fatty acid uptake, activation, and oxidation in both mitochondria and peroxisomes. nih.gov As a derivative of decanoic acid, decanoyl-L-carnitine contributes to the intracellular pool of fatty acid metabolites that can act as natural ligands for PPARα. hmdb.canih.gov By activating the PPARα pathway, decanoyl-L-carnitine can promote the expression of enzymes essential for its own metabolism, thereby playing a role in the homeostatic regulation of lipid utilization. nih.gov

Research has demonstrated that decanoyl-L-carnitine can influence the metabolism of other fatty acids. Specifically, studies in isolated rat hepatocytes have shown that the presence of decanoyl-L-carnitine can increase the formation of highly unsaturated fatty acids. caymanchem.com One study observed that decanoyl-L-carnitine enhances the formation of C24 fatty acid intermediates, as well as the important omega-3 fatty acid, docosahexaenoic acid (DHA). caymanchem.com This suggests that decanoyl-L-carnitine may influence the enzymatic pathways responsible for fatty acid elongation and desaturation.

Table 2: Effect of Decanoyl-L-Carnitine on Fatty Acid Metabolite Formation in Rat Hepatocytes

Metabolite Class Specific Metabolites Increased Reference
C24 Fatty Acid Intermediates Not specified in detail caymanchem.com
Docosanoids Docosahexaenoic acid (DHA) caymanchem.com

Advanced Analytical Techniques for Decanoyl L Carnitine Quantification in Research

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) stands as the cornerstone for the analysis of acylcarnitines due to its exceptional sensitivity and specificity. nih.govresearchgate.net This technology allows for the precise identification and quantification of molecules based on their mass-to-charge ratio.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of decanoyl-L-carnitine in biological matrices. nih.govresearchgate.netsigmaaldrich.com This powerful method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. sigmaaldrich.com

A typical LC-MS/MS protocol for analyzing decanoyl-L-carnitine involves the following key stages:

Sample Preparation: The initial step involves extracting the acylcarnitines from the biological sample, such as plasma, urine, or tissue. nih.govwaters.com This is commonly achieved by protein precipitation using an organic solvent like methanol (B129727) or acetonitrile, followed by centrifugation to remove cellular debris. nih.govrestek.com The resulting supernatant, containing the analytes of interest, is then processed further. restek.com

Chromatographic Separation: The extract is injected into a liquid chromatograph. Separation of decanoyl-L-carnitine from other compounds is typically performed on a reversed-phase column (e.g., C8 or C18) using a gradient elution. nih.govrestek.com The mobile phase usually consists of an aqueous solution and an organic solvent, both containing an additive like formic acid to improve ionization. nih.gov

Mass Spectrometric Detection: Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is commonly used to generate ions of the acylcarnitines. researchgate.net In the tandem MS system, a specific precursor ion for decanoyl-L-carnitine is selected, fragmented, and a characteristic product ion is monitored for quantification. zivak.com This highly selective process, known as multiple reaction monitoring (MRM), ensures accurate measurement even in complex biological samples. researchgate.net

Some protocols may also involve a derivatization step, such as butylation, to improve the chromatographic and mass spectrometric properties of the acylcarnitines. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While less prevalent than LC-MS/MS for acylcarnitine analysis, gas chromatography-mass spectrometry (GC-MS) can also be utilized. lumiprobe.comwaters.com A significant drawback of GC-MS for this application is the requirement for derivatization, as acylcarnitines are not sufficiently volatile for direct GC analysis. This additional sample preparation step can introduce variability and increase analysis time. Consequently, LC-MS/MS is generally the preferred method for the routine quantification of decanoyl-L-carnitine in research. waters.com

Application of Stable Isotope-Labeled Internal Standards in Quantification

To achieve the highest degree of accuracy and precision in mass spectrometric quantification, stable isotope-labeled (SIL) internal standards are indispensable. nih.govscispace.comcrimsonpublishers.com These are synthetic analogs of the analyte in which one or more atoms are replaced with a heavier isotope, such as deuterium (B1214612) (D or ²H) or carbon-13 (¹³C). lumiprobe.comyoutube.com For decanoyl-L-carnitine, a commonly used internal standard is decanoyl-L-carnitine-d3, where three hydrogen atoms are replaced by deuterium. lumiprobe.com

The use of SIL internal standards offers several key advantages:

Correction for Matrix Effects: The presence of other molecules in a biological sample can either enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the SIL internal standard is chemically identical to the analyte, it is affected by the matrix in the same way, allowing for reliable correction. crimsonpublishers.com

Compensation for Sample Loss: During the multi-step sample preparation process, some of the analyte may be lost. By adding a known amount of the SIL internal standard at the beginning of the procedure, any losses will affect both the analyte and the standard proportionally, ensuring an accurate final measurement. scispace.com

In a typical LC-MS/MS analysis, the instrument is set to monitor the specific mass transitions for both the native decanoyl-L-carnitine and its deuterated internal standard. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of decanoyl-L-carnitine in the original sample by referencing a calibration curve. nih.gov

Method Validation Parameters for Research Purposes

To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo a rigorous validation process. For research applications, key validation parameters include accuracy, precision, and the lower limit of quantification. nih.gov

Accuracy and Precision in Biological Matrices (e.g., Plasma, Urine, Tissue)

Accuracy refers to how close the measured value is to the true value. It is assessed by analyzing quality control (QC) samples with known concentrations of decanoyl-L-carnitine in the same biological matrix as the study samples (e.g., plasma, urine, tissue). researchgate.netamegroups.org The measured concentration is compared to the actual concentration, and the accuracy is often expressed as a percentage of the nominal value. For bioanalytical methods, an accuracy within ±15% is generally considered acceptable. nih.gov

Precision measures the reproducibility of the method. It is determined by repeatedly analyzing the same sample and is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels:

Intra-assay precision (within-run): The variation observed when a sample is analyzed multiple times in the same analytical run.

Inter-assay precision (between-run): The variation observed when a sample is analyzed in different analytical runs on different days.

For acylcarnitine analysis, a CV of less than 15% is typically required for both intra- and inter-assay precision. waters.comresearchgate.net

Table 1: Representative Accuracy and Precision Data for Decanoyl-L-Carnitine Quantification in Human Plasma

Quality Control LevelNominal Concentration (µM)Accuracy (%)Intra-assay Precision (CV%)Inter-assay Precision (CV%)
Low0.11046.28.9
Medium1.0984.87.5
High10.01013.56.8

This table presents illustrative data typical for a validated LC-MS/MS method and does not correspond to a single specific study.

Lower Limit of Quantification (LLOQ) Considerations

The lower limit of quantification (LLOQ) is the lowest concentration of an analyte that can be reliably and accurately measured with acceptable precision. waters.com This is a critical parameter, especially in studies where decanoyl-L-carnitine is expected to be present at very low levels. The LLOQ is established by analyzing a series of samples with decreasing concentrations of the analyte and identifying the lowest point that meets the predefined criteria for accuracy (e.g., within ±20% of the nominal value) and precision (e.g., CV < 20%). Validated methods for decanoyl-L-carnitine in human urine have reported LLOQs as low as 2 ng/mL. waters.com

Investigations of Decanoyl L Carnitine in Defined Metabolic Research Models

Hepatic Metabolic Studies

The liver is a central organ for fatty acid metabolism, making the study of acylcarnitines like Decanoyl-L-carnitine particularly relevant in hepatic health and disease.

Recent research has highlighted the therapeutic potential of Decanoyl-L-carnitine in the context of viral hepatitis, specifically Hepatitis B (HBV). Studies have shown that HBV infection can lead to disorders in fatty acid β-oxidation and subsequent mitochondrial dysfunction in liver cells nih.gov. Exogenous supplementation with Decanoyl-L-carnitine has been found to partially restore these functions nih.gov.

The mechanism involves the activation of carnitine palmitoyltransferase IA (CPT1A) expression, a key enzyme in fatty acid metabolism, which helps repair mitochondrial dysfunction nih.gov. Proteomic analysis suggests that Decanoyl-L-carnitine stimulates the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with a significant effect on PPARα nih.gov. These findings elucidate a potential therapeutic role for Decanoyl-L-carnitine in mitigating the metabolic complications associated with HBV infection nih.gov.

Table 1: Effects of Decanoyl-L-carnitine in HBV-Infected Hepatocytes

ParameterObservation in HBV Infection ModelEffect of Decanoyl-L-carnitine Supplementation
Fatty Acid β-OxidationDisorderedImproved
Mitochondrial FunctionDysfunctionalRepaired
CPT1A Expression-Activated
PPAR Signaling Pathway-Stimulated (PPARα)

While direct studies on Decanoyl-L-carnitine are limited, research on its parent molecule, L-carnitine, provides a strong basis for its role in liver regeneration. Lipid metabolism is fundamentally important for the energy-intensive process of liver regeneration following events like a partial hepatectomy nih.govnih.govresearchgate.net. L-carnitine promotes this regeneration by enhancing the utilization of lipids, thereby providing more energy for the process nih.gov. It facilitates the transport of long-chain fatty acids into mitochondria for oxidation and energy production nih.gov.

Given that Decanoyl-L-carnitine is an essential intermediate in the transport and metabolism of decanoic acid, it is an integral part of the metabolic processes that L-carnitine supports. By accelerating lipid metabolism, L-carnitine and its acyl-derivatives help reduce the accumulation of lipid droplets in hepatocytes, which can cause cellular damage nih.gov. Studies in rat models have shown that L-carnitine administration leads to a statistically significant increase in liver regeneration scores after hepatectomy tjtes.org. This suggests a positive effect on hepatocyte regeneration by promoting fat metabolism and reducing inflammation nih.govnih.govresearchgate.net.

Neurobiological System Investigations

The carnitine system is vital for brain function, where mitochondrial energy production is critical. Dysregulation of acylcarnitine levels has been linked to various neurodegenerative conditions.

Investigations into cognitive decline and Alzheimer's disease have revealed significant alterations in serum acylcarnitine profiles. One study measured free L-carnitine, acetyl-L-carnitine, and 34 other acyl-L-carnitines in healthy individuals and patients across a spectrum of cognitive impairment plos.orgnih.gov. The results showed a progressive decrease in the concentrations of several acylcarnitines, including Decanoyl-L-carnitine, from healthy subjects to those with subjective memory complaint, mild cognitive impairment, and ultimately Alzheimer's disease plos.orgnih.gov.

This decreasing trend suggests a link between altered fatty acid metabolism and the progression of neurodegenerative disease plos.orgnih.gov. These findings indicate that serum levels of Decanoyl-L-carnitine and other acylcarnitines could potentially serve as markers for identifying patients at risk of or in the early stages of cognitive decline plos.orgnih.gov.

Table 2: Trend of Acylcarnitine Levels in Cognitive Decline

Cognitive StatusRelative Serum Level of Decanoyl-L-carnitine
Healthy SubjectsHighest
Subjective Memory ComplaintDecreased
Mild Cognitive ImpairmentFurther Decreased
Alzheimer's DiseaseLowest

Adiposity and Metabolic Homeostasis Research

Association with Altered Metabolic States in Adolescent Research Cohorts

Recent metabolomic studies have identified significant associations between plasma acylcarnitine levels and altered metabolic states in adolescent populations, particularly in the context of obesity. Research involving obese adolescent Korean women has revealed that this group exhibits a distinct metabolic pattern compared to their non-obese counterparts, characterized by elevated plasma acylcarnitine levels. One study found the average plasma acylcarnitine concentration in the obese group to be 11.7 µg/ml, significantly higher than the 8.0 µg/ml observed in the normal-weight group.

Further investigations into obese children with non-alcoholic fatty liver disease have corroborated these findings, showing that serum total and acylcarnitine levels were significantly increased in comparison to healthy controls. This elevation of acylcarnitines, including medium-chain species like decanoyl-L-carnitine, points towards a dysregulation of fatty acid oxidation. In states of obesity, the increased influx of fatty acids into the mitochondria can exceed the capacity of the β-oxidation pathway, leading to an accumulation of incompletely oxidized fatty acid intermediates that are buffered and exported from the mitochondria as acylcarnitines. Consequently, elevated levels of decanoyl-L-carnitine and other acylcarnitines in the plasma of obese adolescents are considered indicative of mitochondrial stress and inefficient lipid metabolism, serving as potential biomarkers for metabolic dysregulation in this demographic.

Plasma Acylcarnitine Levels in Adolescent Cohorts

CohortMetabolic StateKey FindingAverage Acylcarnitine Level (Obese)Average Acylcarnitine Level (Normal)
Adolescent Korean WomenObesityElevated plasma acylcarnitine levels in the obese group.11.7 µg/ml8.0 µg/ml
Children with Fatty LiversObesitySignificantly increased serum total and acylcarnitine levels.Not specifiedNot specified

Acylcarnitine Signatures in Experimental Obesity Models

Experimental models of obesity, primarily rodent models fed high-fat diets (HFD), have been instrumental in elucidating the specific changes in acylcarnitine profiles associated with this metabolic condition. These studies consistently demonstrate a characteristic signature of dysregulated fatty acid oxidation (FAO). In animal models of diet-induced obesity, a notable increase in the concentration of long-chain acylcarnitines is frequently observed in plasma and tissues such as skeletal muscle. researchgate.net This accumulation suggests an overload of the mitochondrial β-oxidation pathway, where the rate of fatty acid entry into the mitochondria surpasses the capacity of the tricarboxylic acid (TCA) cycle to utilize the resulting acetyl-CoA.

This mitochondrial overload leads to the incomplete oxidation of fatty acids, resulting in a buildup of acyl-CoA intermediates. The carnitine pool plays a crucial buffering role by converting these acyl-CoAs to their corresponding acylcarnitines, including medium-chain species like decanoyl-L-carnitine, which are then exported from the mitochondria. Studies on HFD-induced obese mice have shown that while long-chain acylcarnitines are markedly elevated, the profiles of short- and medium-chain acylcarnitines can also be altered, reflecting a widespread disruption in mitochondrial fuel metabolism. researchgate.net For instance, in some models, L-carnitine supplementation has been shown to ameliorate HFD-induced body weight gain and normalize disturbed lipid profiles, highlighting the central role of carnitine metabolism in the pathophysiology of obesity. nih.gov The acylcarnitine signature in these experimental models, therefore, serves as a reliable biomarker for the metabolic inflexibility and mitochondrial dysfunction that characterize obesity. researchgate.netnih.gov

Acylcarnitine Profile Changes in High-Fat Diet (HFD) Rodent Models

Acylcarnitine Chain LengthObservation in HFD ModelsMetabolic Implication
Long-chain (e.g., C16, C18)Significantly increased levels in plasma and muscle. researchgate.netMitochondrial overload from excessive fatty acid supply. researchgate.net
Medium-chain (e.g., C8, C10)Levels can be altered, reflecting generalized oxidation defects. researchgate.netInefficient coordination between β-oxidation and the TCA cycle. researchgate.net
Short-chain (e.g., C3, C4, C5)Increased levels, particularly in models with concurrent diabetes. researchgate.netDysregulation of both fatty acid and amino acid catabolism.

Exploration in Non-Mammalian Biological Systems

Lipid Metabolism Regulation in Plant Physiology (e.g., Zea mays L.)

In plant physiology, carnitine and its acyl esters are involved in the transport of fatty acids for energy production, particularly during germination when stored lipids are mobilized. Research on maize (Zea mays L.) has provided specific insights into the role of decanoyl-L-carnitine in lipid metabolism. A study investigating the effects of exogenous carnitine treatments on maize seed germination found a distinct shift in the acylcarnitine profile. mdpi.commdpi.com

The application of carnitine was observed to stimulate lipid catabolism to support germination and seedling growth. mdpi.commdpi.com Specifically, while the treatments led to an increase in the content of long-chain acylcarnitines (palmitoyl-L-carnitine and stearoyl-L-carnitine), they simultaneously caused a decrease in the content of the medium-chain acylcarnitine, decanoyl-L-carnitine, across all parts of the seedling (seeds, roots, and hypocotyls) compared to the control group. mdpi.com This inverse relationship suggests that under conditions of enhanced lipid mobilization, the flux through the β-oxidation pathway is altered. The decrease in decanoyl-L-carnitine, a C10 acylcarnitine, may indicate its efficient processing within the mitochondria or a shift in the substrate preference of carnitine acyltransferases. These findings underscore the dynamic regulation of the acylcarnitine pool in plants and highlight the role of decanoyl-L-carnitine as an intermediate in the intricate network of lipid metabolism during critical developmental stages like germination. mdpi.com

Effect of Exogenous Carnitine on Acylcarnitine Content in Zea mays L. Seedlings

Acylcarnitine SpeciesObserved Change with Carnitine TreatmentImplication for Lipid Metabolism
Decanoyl-L-carnitine (C10)Decreased content in seeds, roots, and hypocotyls. mdpi.comIndicates efficient processing or altered metabolic flux.
Palmitoyl-L-carnitine (C16)Increased content in all plant parts. mdpi.comEnhanced transport of long-chain fatty acids.
Stearoyl-L-carnitine (C18)Increased content in all plant parts. mdpi.comEnhanced transport of long-chain fatty acids.

Role in Response to Environmental Perturbations in Aquatic Organisms

In aquatic organisms, L-carnitine and the acylcarnitine pool are crucial for energy metabolism and play a significant role in the physiological response to environmental stressors. researchgate.net Environmental perturbations such as fluctuations in water temperature, hypoxia, and exposure to toxins can impose significant metabolic demands on fish and invertebrates. researchgate.net L-carnitine facilitates the transport of fatty acids into mitochondria for β-oxidation, a key process for energy production required to cope with stress.

While direct research on decanoyl-L-carnitine in aquatic species is limited, the broader functions of acylcarnitines are well-documented. For instance, dietary supplementation with L-carnitine has been shown to have a protective effect against oxidative stress induced by toxins in tilapia (Oreochromis niloticus). nih.gov It acts as a chemoprotectant that reduces hepatic and renal oxidative stress. nih.gov In zebrafish (Danio rerio), exposure to high concentrations of long-chain acylcarnitines was found to impair mitochondrial function and cardiac contractility, demonstrating that a dysregulated acylcarnitine profile can be both a consequence and a mediator of stress-induced pathology. mdpi.com Maintaining a stable lipid metabolism is critical for aquatic animals to adapt to environmental challenges. researchgate.net The acylcarnitine pool, including medium-chain species like decanoyl-L-carnitine, reflects the state of this metabolic balance. Therefore, changes in the acylcarnitine profile can serve as sensitive biomarkers for assessing the impact of environmental stressors on the health of aquatic organisms. researchgate.net

Comparative Biochemical Analysis and Evolutionary Significance of Decanoyl L Carnitine

Cross-Species Presence and Functional Conservation

The fundamental role of L-carnitine and its acyl esters, including decanoyl-L-carnitine, is intrinsically linked to the transport of fatty acids for subsequent metabolism. scielo.broregonstate.edu While this function is most extensively characterized in mammals, evidence points to analogous, albeit varied, roles in plants and bacteria.

Mammalian Acylcarnitine Profiles

In mammals, decanoyl-L-carnitine is a component of the acylcarnitine pool, which plays a crucial role in the transport of fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation. hmdb.ca This process is essential for energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle. oregonstate.edu Decanoyl-L-carnitine, with its 10-carbon acyl chain, is classified as a medium-chain acylcarnitine. hmdb.ca

The concentration and composition of acylcarnitines, including decanoyl-L-carnitine, can vary between different tissues and physiological states. plos.org For instance, the brain exhibits a higher proportion of acylcarnitine to free carnitine from mid-gestation, which may be related to its metabolic functions, including the utilization of fatty acids and the storage of acetyl units. nih.gov In contrast, skeletal muscle and liver generally contain higher concentrations of free carnitine. nih.gov

Studies have shown that decanoyl-L-carnitine can influence the metabolism of other fatty acids. In isolated rat hepatocytes, it has been observed to increase the formation of C24 fatty acid intermediates, as well as docosapentaenoic acid and docosahexaenoic acid. caymanchem.comcaymanchem.com

Tissue/FluidRelative Abundance of Medium-Chain Acylcarnitines (including Decanoyl-L-carnitine)Primary Metabolic Function
Skeletal Muscle HighEnergy production via β-oxidation
Cardiac Muscle HighEnergy production via β-oxidation
Liver ModerateFatty acid metabolism and synthesis
Brain VariableFatty acid utilization and acetyl group reservoir
Plasma/Blood LowTransport between tissues

This table provides a generalized overview of the relative abundance and primary functions of medium-chain acylcarnitines in various mammalian tissues.

Plant Metabolic Pathways Involving Decanoyl-L-Carnitine

The physiological significance of L-carnitine and its derivatives in plants is not as well-defined as in animals. nih.gov However, the presence of acylcarnitines and carnitine transferase activities in plant tissues suggests a role in fatty acid metabolism. nih.gov While the classic carnitine shuttle for fatty acid transport into mitochondria as seen in animals is not considered the primary pathway in plants, acylcarnitines may be involved in other lipid-related processes. nih.gov

Emerging research indicates that decanoyl-L-carnitine may be a potential biomarker in certain plant-related biological processes. researchgate.net It is hypothesized that acylcarnitines could be involved in the export of fatty acids from plastids or their import into the endoplasmic reticulum for the synthesis of specific glycerolipids. nih.gov Furthermore, L-carnitine and its derivatives have been associated with responses to abiotic stress, such as salt stress, where they may act as antioxidants and osmoprotectants. nih.gov

Bacterial Carnitine Metabolism and Physiological Roles

Bacteria exhibit diverse metabolic capabilities regarding carnitine and its derivatives. nih.gov Carnitine can serve as a carbon and nitrogen source, an osmoprotectant, and a factor for enhancing tolerance to various environmental stresses. nih.gov

Several bacterial species are capable of metabolizing a range of acylcarnitines. For example, Pseudomonas aeruginosa can utilize acylcarnitines with fatty acid chain lengths from 2 to 16 carbons as sole carbon and nitrogen sources. mdpi.com Acinetobacter calcoaceticus can utilize L-O-acylcarnitines as a sole carbon source. mdpi.com

The metabolism of carnitine in bacteria can proceed through several pathways. Some bacteria, like Pseudomonas species, can degrade L-carnitine aerobically. nih.gov Other bacteria, particularly members of the Enterobacteriaceae, can convert L-carnitine to γ-butyrobetaine under anaerobic conditions. researchgate.net The specific involvement of decanoyl-L-carnitine in these pathways is an area of ongoing research, but the general capacity of bacteria to process acylcarnitines suggests its potential as a substrate.

Bacterial GenusKnown Carnitine/Acylcarnitine MetabolismPhysiological Role
Pseudomonas Aerobic degradation of L-carnitine and a range of acylcarnitines.Carbon and nitrogen source.
Acinetobacter Utilization of L-carnitine and L-O-acylcarnitines.Carbon source.
Bacillus Imports various acylcarnitines, including octanoylcarnitine.Osmoprotection. nih.gov
Escherichia Anaerobic conversion of L-carnitine to γ-butyrobetaine.Osmoprotection and anaerobic metabolism.

This table summarizes the known metabolic capabilities and physiological roles of carnitine and acylcarnitines in selected bacterial genera.

Variations in Acylcarnitine Profiles Across Different Biological Domains

The acylcarnitine profiles, including the presence and concentration of decanoyl-L-carnitine, exhibit significant variations across mammals, plants, and bacteria, reflecting their distinct evolutionary paths and metabolic needs.

In mammals, the acylcarnitine profile is tightly regulated and is crucial for systemic energy homeostasis. The composition of this profile can be indicative of metabolic health, with alterations being associated with various inherited metabolic disorders. nih.gov

Bacteria display the most diverse strategies for carnitine and acylcarnitine metabolism. For some, these compounds are primarily a food source, while for others, they are key molecules for survival in challenging environments. nih.gov The ability of various bacterial species to catabolize a wide range of acylcarnitines underscores their metabolic adaptability.

Q & A

Q. What is the biochemical role of Decanoyl-L-carnitine (chloride) in lipid metabolism, and how can its activity be experimentally validated?

Decanoyl-L-carnitine facilitates the transport of medium-chain fatty acids into mitochondria for β-oxidation. To validate its activity, researchers can use in vitro models such as rat hepatocytes, where supplementation with Decanoyl-L-carnitine increases the formation of C24 fatty acid intermediates (e.g., docosapentaenoic and docosahexaenoic acids) via elongation and desaturation pathways. Quantification of these metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended .

Q. How should researchers synthesize and characterize Decanoyl-L-carnitine (chloride) to ensure purity and structural integrity?

Synthesis involves esterification of L-carnitine with decanoic acid under controlled acidic conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^13C NMR) to confirm ester bond formation and chloride ion presence via ion chromatography. Purity validation should include high-performance liquid chromatography (HPLC) with UV detection (210–220 nm) and thin-layer chromatography (TLC) using silica gel plates .

Q. What are the standard protocols for detecting Decanoyl-L-carnitine (chloride) in biological samples?

LC-MS/MS is the gold standard due to its sensitivity. For example, collision-induced dissociation (CID) at 10–20 eV generates diagnostic fragment ions (e.g., m/z 85 for acylcarnitines). Internal standards like isotopically labeled Decanoyl-L-carnitine-d3d_3 improve quantification accuracy. Sample preparation should include protein precipitation with methanol/acetonitrile and solid-phase extraction to minimize matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of Decanoyl-L-carnitine on fatty acid elongation?

Discrepancies may arise from differences in experimental models (e.g., hepatocytes vs. myocytes) or substrate availability. To address this, design comparative studies using standardized conditions (e.g., matched fatty acid substrates and ATP levels). Incorporate isotopic tracing (e.g., 13^{13}C-labeled palmitate) to track elongation efficiency and validate findings with gene expression analysis of elongase enzymes (e.g., ELOVL4) .

Q. What experimental design considerations are critical for studying Decanoyl-L-carnitine’s role in mitochondrial dysfunction?

Key factors include:

  • Dose optimization : Use a dose-response curve (e.g., 10–100 µM) to avoid off-target effects.
  • Mitochondrial isolation : Validate purity via citrate synthase activity assays.
  • Functional assays : Measure oxygen consumption rates (OCR) using Seahorse XF analyzers and correlate with ATP production.
  • Controls : Include carnitine palmitoyltransferase (CPT) inhibitors to confirm specificity .

Q. How can advanced metabolomics approaches elucidate Decanoyl-L-carnitine’s interaction with other acylcarnitines?

Untargeted metabolomics using high-resolution mass spectrometry (HRMS) coupled with multivariate analysis (e.g., PCA or OPLS-DA) can identify co-regulated acylcarnitine species. Network pharmacology tools (e.g., STRING or KEGG) help map interactions with enzymes like CPT1A or ACADM. Cross-validation with in silico docking studies (e.g., AutoDock Vina) provides mechanistic insights into substrate binding .

Q. What strategies mitigate batch-to-batch variability in Decanoyl-L-carnitine (chloride) solubility for in vivo studies?

Solubility challenges (e.g., in aqueous buffers) require pre-formulation studies:

  • Solubility screening : Test solvents like DMSO, saline, or cyclodextrin-based carriers.
  • Dynamic light scattering (DLS) : Assess particle size distribution to ensure homogeneity.
  • Pharmacokinetic validation : Use radiolabeled 14^{14}C-Decanoyl-L-carnitine to monitor bioavailability and tissue distribution .

Methodological Best Practices

  • Data Reproducibility : Adhere to the Beilstein Journal’s guidelines for experimental detail, including full protocols in supplementary materials and independent replication by collaborators .
  • Contradiction Analysis : Use meta-analysis frameworks to reconcile conflicting data, emphasizing statistical rigor (e.g., Cohen’s d for effect size) and publication bias assessment .
  • Ethical Reporting : Cite primary literature (not commercial databases) and disclose all conflicts of interest in the acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.